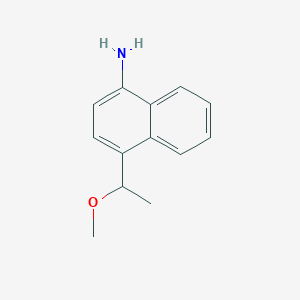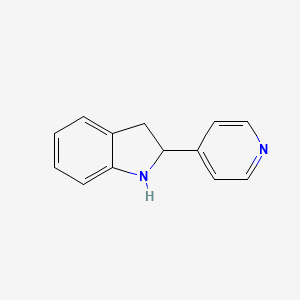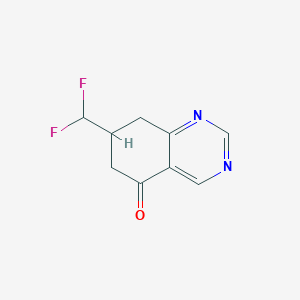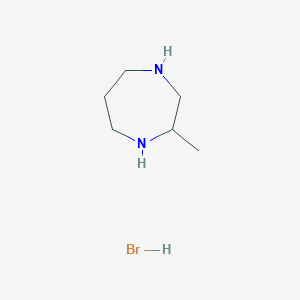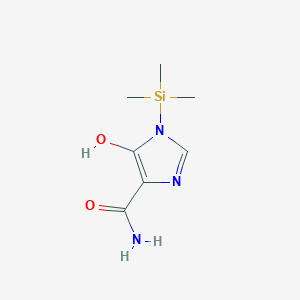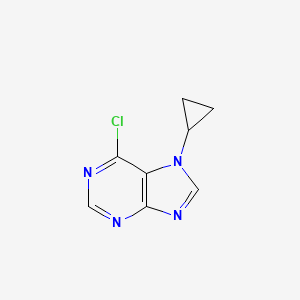
6-Chloro-7-cyclopropyl-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-cyclopropyl-7H-purine is a chemical compound with the molecular formula C8H7ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-cyclopropyl-7H-purine typically involves the reaction of 6-chloropurine with cyclopropylzinc chloride. This cross-coupling reaction is facilitated by a palladium catalyst under inert conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-cyclopropyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Cyclopropanation: The cyclopropyl group can be modified through reactions with diazo compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cyclopropanation: Ethyl diazoacetate in the presence of a copper catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-amino-7-cyclopropyl-7H-purine or 6-thio-7-cyclopropyl-7H-purine.
Cyclopropanation: Formation of 6-(ethoxycarbonyl)cyclopropylpurine derivatives.
Oxidation: Formation of purine oxides.
Reduction: Formation of purine amines.
Aplicaciones Científicas De Investigación
6-Chloro-7-cyclopropyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its antitumor and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-cyclopropyl-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt cellular processes, leading to therapeutic effects such as antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties but lacking the cyclopropyl group.
6-Chloro-9H-purine: Another derivative with different substitution patterns.
6-Chloro-8-methyl-9H-purine: A methylated analog with distinct biological activity.
Uniqueness
6-Chloro-7-cyclopropyl-7H-purine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
1708288-66-7 |
|---|---|
Fórmula molecular |
C8H7ClN4 |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
6-chloro-7-cyclopropylpurine |
InChI |
InChI=1S/C8H7ClN4/c9-7-6-8(11-3-10-7)12-4-13(6)5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
IEUDGSZEZMYSLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=NC3=C2C(=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


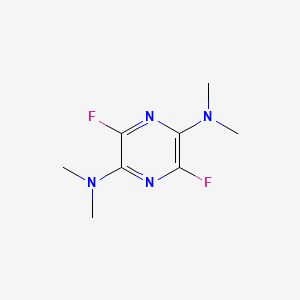
![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)

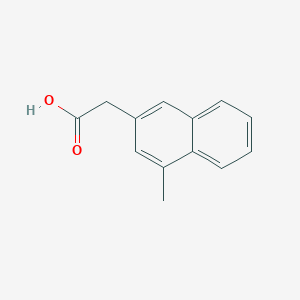
![3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile](/img/structure/B11901082.png)

![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)

![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
